Evidence #1: Extended Hydrophobicity (logP 4.67) Distinguishes 3-Mercaptohexyl Hexanoate from the More Volatile 3MHA and 3MHB Esters
The computed or experimental logP (octanol-water partition coefficient) is a critical determinant of flavor release and matrix partitioning. 3-Mercaptohexyl hexanoate exhibits a logP of 4.67, reflecting its extended hydrophobic hexanoate side chain . This value is substantially higher than that of 3-mercaptohexyl acetate (logP 2.54 est) [1] and 3-mercaptohexyl butyrate (logP 3.602 est) [2]. The increased hydrophobicity directly influences the compound's behavior in aqueous food systems and its persistence in high-fat matrices.
| Evidence Dimension | logP (octanol-water partition coefficient) as measure of hydrophobicity |
|---|---|
| Target Compound Data | logP = 4.67 |
| Comparator Or Baseline | 3-Mercaptohexyl acetate (logP 2.54 est); 3-Mercaptohexyl butyrate (logP 3.602 est) |
| Quantified Difference | logP value of target is +2.13 higher than 3MHA; +1.07 higher than 3MHB |
| Conditions | Calculated or measured at 25°C; values from vendor technical datasheets and chemical databases |
Why This Matters
Higher logP confers superior retention in lipid-rich matrices (e.g., baked goods, dairy, confections) and reduces aqueous wash-out, enabling more consistent long-lasting flavor delivery.
- [1] The Good Scents Company. 3-mercaptohexyl acetate. Datasheet: XlogP3-AA 2.10 (est). View Source
- [2] FlavScents. 3-mercaptohexyl butyrate. Properties: logP (o/w) 3.602 (est). View Source
